molecular formula C24H21F3N4O2 B14964456 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide

Cat. No.: B14964456
M. Wt: 454.4 g/mol
InChI Key: GDRJMMGJHWRTJW-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzofuro-pyrimidine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation.

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDINECARBOXAMIDE lies in its specific structural features and the presence of the trifluoromethylbenzyl group, which may contribute to its distinct biological activities.

Properties

Molecular Formula

C24H21F3N4O2

Molecular Weight

454.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H21F3N4O2/c25-24(26,27)17-5-3-4-15(12-17)13-28-23(32)16-8-10-31(11-9-16)22-21-20(29-14-30-22)18-6-1-2-7-19(18)33-21/h1-7,12,14,16H,8-11,13H2,(H,28,32)

InChI Key

GDRJMMGJHWRTJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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